5,6-dimethoxypyrazine-2-carbaldehyde

Description

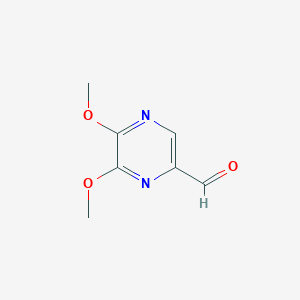

5,6-Dimethoxypyrazine-2-carbaldehyde (C-1) is a pyrazine derivative featuring two methoxy groups at positions 5 and 6 and a formyl group at position 2. Pyrazines are nitrogen-containing heterocycles with applications in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric tunability . The compound is synthesized via lithiation of precursor I-A with n-butyllithium, followed by quenching with N,N-dimethylformamide (DMF), yielding the aldehyde functionality . Its multi-gram scalability and utility as an intermediate in synthesizing D-amino acid oxidase (DAO) inhibitors highlight its significance in medicinal chemistry .

Properties

Molecular Formula |

C7H8N2O3 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

5,6-dimethoxypyrazine-2-carbaldehyde |

InChI |

InChI=1S/C7H8N2O3/c1-11-6-7(12-2)9-5(4-10)3-8-6/h3-4H,1-2H3 |

InChI Key |

NYVCZRDEXLQLNY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(N=C1OC)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethoxypyrazine-2-carbaldehyde typically involves the reaction of 2,3-dimethoxypyrazine with formylating agents under controlled conditions. One common method includes the use of Vilsmeier-Haack reaction, where 2,3-dimethoxypyrazine reacts with a formylating reagent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 5 position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 5,6-dimethoxypyrazine-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: 2,3-Dimethoxy-5-carboxypyrazine.

Reduction: 2,3-Dimethoxy-5-hydroxymethylpyrazine.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

5,6-dimethoxypyrazine-2-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the synthesis of specialty chemicals and as a flavoring agent in the food industry

Mechanism of Action

The mechanism of action of 5,6-dimethoxypyrazine-2-carbaldehyde involves its interaction with various molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The methoxy groups may also influence the compound’s lipophilicity and membrane permeability, impacting its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional and Functional Group Isomers

6-Chloropyrazine-2-carbaldehyde

- Structure : Chlorine at position 6, formyl at position 2.

- Similarity : 0.98 (structural similarity due to identical aldehyde placement) .

- Reactivity : The electron-withdrawing chlorine enhances electrophilicity at the aldehyde, favoring nucleophilic additions. In contrast, the methoxy groups in 5,6-dimethoxypyrazine-2-carbaldehyde donate electrons, reducing aldehyde reactivity but improving solubility .

- Applications : Chlorinated analogs are often intermediates in agrochemicals, whereas methoxy derivatives are prioritized in drug discovery for their metabolic stability .

5-Methylpyrazine-2-carbaldehyde

Functional Group Variants

5,6-Dimethylpyrazine-2-carboxamide

- Structure : Methyl groups at positions 5 and 6, carboxamide at position 2.

- Similarity : 0.93 .

- Reactivity : The carboxamide group is less reactive than the aldehyde, favoring hydrogen bonding over nucleophilic attacks. This makes it suitable for target-binding in enzyme inhibitors .

5,6-Dimethylpyrazine-2-carboxylic Acid

Substituent Effects on Physicochemical Properties

Research Findings and Trends

- Electronic Effects : Methoxy groups enhance π-stacking in biological systems, critical for DAO inhibitor activity .

- Solubility vs. Reactivity : While 5,6-dimethoxy derivatives exhibit superior solubility, chloro analogs dominate in reactions requiring electrophilic aldehydes .

- Emerging Analogs : Recent studies focus on trifluoromethylthio derivatives (e.g., C-5 in ) to balance lipophilicity and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.